molecular formula C22H23N5O2 B2479107 2-amino-1-(2-methoxybenzyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 843634-97-9

2-amino-1-(2-methoxybenzyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2479107
CAS No.: 843634-97-9
M. Wt: 389.459
InChI Key: AGFUTELEBJWNSN-UHFFFAOYSA-N
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Description

2-amino-1-(2-methoxybenzyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a specialized pyrroloquinoxaline derivative of significant interest in medicinal chemistry and preclinical research. This compound is structurally characterized by a quinoxaline core fused with a pyrrole ring, further substituted with a 2-methoxybenzyl group at the N-1 position and a propyl carboxamide moiety at the 3-position. The 2-amino group on the pyrrole ring serves as a key functional handle for further chemical modification or for potential interaction with biological targets. The pyrrolo[2,3-b]quinoxaline scaffold is a privileged structure in drug discovery, known for its ability to interact with various enzymatic systems. Researchers are particularly interested in this specific analog due to its structural features that are often associated with bioactivity. The 2-methoxybenzyl substitution is a common pharmacophore found in molecules that modulate receptor and enzyme activity, while the propyl carboxamide chain can influence the compound's solubility and binding affinity. This compound is intended for research applications only, including as a key intermediate in the synthesis of more complex molecules for biological evaluation, as a standard in analytical method development, or for in vitro pharmacological profiling to investigate its mechanism of action and potential therapeutic applications. Researchers value this compound for exploring structure-activity relationships (SAR) within the pyrroloquinoxaline chemical space, aiming to develop new agents with optimized properties .

Properties

IUPAC Name

2-amino-1-[(2-methoxyphenyl)methyl]-N-propylpyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-3-12-24-22(28)18-19-21(26-16-10-6-5-9-15(16)25-19)27(20(18)23)13-14-8-4-7-11-17(14)29-2/h4-11H,3,12-13,23H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFUTELEBJWNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CC=C4OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(2-methoxybenzyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors in the presence of a palladium catalyst. For instance, the reaction of 3-chloroquinoxalin-2-amines with internal alkynes in the presence of Pd(OAc)2, NaOAc, and KOtBu in DMSO can yield the desired pyrrolo[2,3-b]quinoxaline derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(2-methoxybenzyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxybenzyl groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced derivatives of the parent compound.

Scientific Research Applications

2-amino-1-(2-methoxybenzyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-1-(2-methoxybenzyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. For example, it has been identified as an activator of the enzyme SIRT1, which plays a role in cellular regulation and longevity . Additionally, it may inhibit enzymes like Rho kinase, affecting various signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound (Evidence ID) Position 1 Substituent Carboxamide Substituent Molecular Formula Molecular Weight (g/mol) Notable Features/Activity
Target Compound 2-Methoxybenzyl N-Propyl C₂₂H₂₃N₅O₂ 401.46* Balanced lipophilicity
2-Amino-N-(3-ethoxypropyl) analog (1) 2-Methoxybenzyl 3-Ethoxypropyl C₂₄H₂₇N₅O₃ 433.51 Increased solubility (ethoxy group)
2-Amino-1-(4-fluorobenzyl)-N-(2-methoxybenzyl) (3) 4-Fluorobenzyl 2-Methoxybenzyl C₂₆H₂₂FN₅O₂ 455.49 Dual aromatic substitution; potential enhanced receptor affinity
2-Amino-1-(2-fluorophenyl)-N-propyl (7) 2-Fluorophenyl N-Propyl C₂₀H₁₈FN₅O 379.39 Compact structure; halogen effects
SIRT3 Activator (11) 4-Fluorobenzyl N-Pentyl C₂₃H₂₄FN₅O 405.48 Extended alkyl chain; confirmed SIRT3 activation
2-Amino-1-(3,5-dimethoxyphenyl)-N-(3-ethoxypropyl) (8) 3,5-Dimethoxyphenyl 3-Ethoxypropyl C₂₆H₂₉N₅O₄ 499.55 Enhanced hydrophilicity (multiple methoxy groups)
Morpholin-4-ylpropyl derivative (4) 3-Morpholin-4-ylpropyl 4-Fluorobenzyl C₂₆H₂₈FN₅O₂ 477.54 Polar morpholine group; potential CNS activity
Thiophene-containing analog (10) 2-Methoxyethyl Thiophen-2-ylmethyl C₁₉H₁₉N₅O₂S 381.45 Sulfur inclusion; altered electronic properties

*Calculated based on inferred formula.

Key Findings from Structural Analysis:

Ethoxy/methoxy groups (e.g., ) improve aqueous solubility due to oxygen’s hydrogen-bonding capacity .

Dual aromatic substituents (e.g., ’s 4-fluorobenzyl and 2-methoxybenzyl) may enhance stacking interactions with aromatic residues in target proteins .

Heterocyclic and Polar Groups: Morpholine () introduces a polar, water-soluble moiety, likely influencing blood-brain barrier penetration .

Steric and Steric Effects :

  • 3,5-Dimethoxyphenyl () adds steric bulk and symmetry, which could hinder or direct molecular orientation in binding sites .

Biological Activity

2-amino-1-(2-methoxybenzyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic compound belonging to the pyrroloquinoxaline family. Its unique structural features include a pyrrolo[2,3-b]quinoxaline core, an amino group, and a methoxybenzyl substituent. This compound has garnered interest due to its potential biological activities, although comprehensive studies on its specific actions remain limited.

Chemical Structure and Properties

The compound's IUPAC name is 2-amino-1-[(2-methoxyphenyl)methyl]-N-propylpyrrolo[3,2-b]quinoxaline-3-carboxamide. Its molecular formula is C22H23N5O2C_{22}H_{23}N_5O_2 with a molecular weight of 393.45 g/mol. The chemical structure can be visualized as follows:

InChI InChI 1S C22H23N5O2 c1 3 12 24 22 28 18 19 21 26 16 10 6 5 9 15 16 25 19 27 20 18 23 13 14 8 4 7 11 17 14 29 2 h4 11H 3 12 13 23H2 1 2H3 H 24 28 \text{InChI }\text{InChI 1S C22H23N5O2 c1 3 12 24 22 28 18 19 21 26 16 10 6 5 9 15 16 25 19 27 20 18 23 13 14 8 4 7 11 17 14 29 2 h4 11H 3 12 13 23H2 1 2H3 H 24 28 }

While the precise biological targets of this compound are not fully elucidated, its structural similarity to other quinoxaline derivatives suggests potential interactions with various biological pathways. Quinoxaline derivatives are known for their ability to engage in aromatic nucleophilic substitutions and may influence multiple biochemical pathways associated with cellular signaling and metabolic processes.

Potential Biological Activities

Preliminary insights indicate that compounds in the quinoxaline class may exhibit:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
  • Antiviral Properties : Some derivatives have been studied for their potential in inhibiting viral replication.

However, specific studies directly addressing the biological activity of this compound are sparse.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals insights into potential biological effects:

Compound NameStructure FeaturesReported Activity
2-amino-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxalineMethoxy group at para positionAntimicrobial
Methyl 2-amino-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxalineMethyl substitutionAntiviral
2-amino-N-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxalinePropyl group variationCytotoxicity against cancer cells

Case Studies and Research Findings

Limited case studies have explored the biological activity of quinoxaline derivatives broadly. For instance:

  • Antibacterial Activity : A study evaluating various quinoxaline derivatives demonstrated significant antibacterial properties against strains like Acinetobacter baumannii and Pseudomonas aeruginosa .
  • Anticancer Potential : Research on similar compounds indicated potential cytotoxic effects against multiple cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-amino-1-(2-methoxybenzyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, and how can reaction conditions be optimized for yield?

  • Methodology : Synthesis typically involves multi-step reactions starting from pyrroloquinoxaline precursors. Key steps include:

  • Condensation of substituted amines with quinoxaline derivatives under reflux conditions .
  • Functionalization of the carboxamide group via coupling reactions (e.g., using propylamine).
  • Optimization : Catalytic methods (e.g., Pd-mediated cross-coupling in ) or continuous flow reactors can enhance yield and reduce side products .
    • Characterization : Confirm structure and purity via 1H^1H-/13C^13C-NMR, high-resolution mass spectrometry (HRMS), and HPLC (>95% purity) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Techniques :

  • NMR Spectroscopy : Assign peaks for the pyrroloquinoxaline core (e.g., aromatic protons at δ 7.2–8.5 ppm) and methoxy/propyl substituents .
  • Mass Spectrometry : Confirm molecular ion ([M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography (if crystals are obtainable): Resolve stereochemistry and intermolecular interactions, as demonstrated in analogous compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Case Example : If antiproliferative activity is observed in one study (e.g., IC50_{50} = 5 µM in ) but not replicated:

  • Possible Factors :
  • Purity : Re-examine compound purity via HPLC and elemental analysis .
  • Assay Conditions : Variances in cell lines, incubation times, or solvent (DMSO vs. aqueous buffers) may alter results .
  • Metabolic Stability : Assess stability in plasma or liver microsomes to rule out rapid degradation .

Q. What strategies are effective for elucidating the compound’s mechanism of action?

  • Approaches :

  • Kinetic Studies : Measure enzyme inhibition constants (KiK_i) using fluorescence-based assays or surface plasmon resonance (SPR) .
  • Molecular Docking : Model interactions with potential targets (e.g., kinase domains) using software like AutoDock, referencing crystallographic data from analogous structures .
  • Gene Expression Profiling : RNA-seq or CRISPR screens to identify pathways affected by the compound .

Q. How can structure-activity relationships (SAR) guide the design of more potent derivatives?

  • SAR Insights :

  • Methoxy Group : The 2-methoxybenzyl substituent may enhance lipophilicity and target binding (compare and ).
  • Propyl Chain : Modifying the N-propyl group to cyclopropyl or ether-linked chains could improve metabolic stability .
    • Synthetic Strategy : Introduce substituents via Suzuki-Miyaura coupling ( ) or reductive amination .

Methodological Challenges

Q. What are the key considerations for ensuring reproducibility in multi-step syntheses?

  • Critical Steps :

  • Intermediate Isolation : Purify intermediates after each step (e.g., column chromatography) to avoid carryover impurities .
  • Temperature Control : Exothermic reactions (e.g., carboxamide formation) require slow reagent addition and ice baths .
    • Troubleshooting : Use TLC to monitor reaction progress and identify stalled steps .

Q. How can researchers address low solubility in biological assays?

  • Formulation Strategies :

  • Co-solvents : Use DMSO/PEG-400 mixtures (<0.1% final concentration) .
  • Nanoparticle Encapsulation : Lipid-based carriers to enhance bioavailability, as tested in similar quinoxaline derivatives .

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